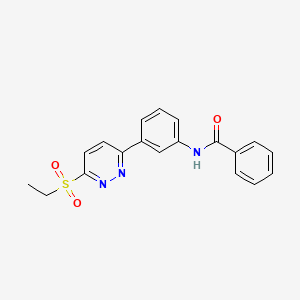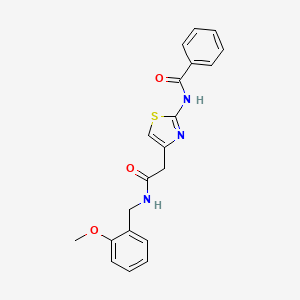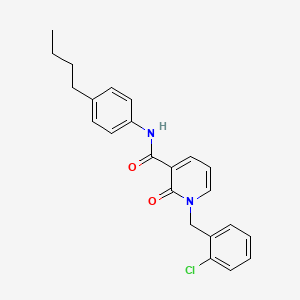
N-(4-butylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Vue d'ensemble
Description
N-(4-butylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (referred to as compound A) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Compound A belongs to the class of dihydropyridine derivatives and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of compound A is not fully understood. However, studies have shown that compound A inhibits the activity of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting the activity of ACE, compound A reduces the production of angiotensin II and lowers blood pressure. Moreover, compound A has been reported to induce cell cycle arrest and apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
Compound A has been reported to have several biochemical and physiological effects. In vitro studies have shown that compound A inhibits the activity of ACE and reduces the production of angiotensin II, leading to a decrease in blood pressure. Moreover, compound A exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Additionally, compound A induces cell cycle arrest and apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Compound A has several advantages for lab experiments. It is readily available and can be synthesized using different methods. Moreover, compound A has been extensively studied for its potential therapeutic applications, making it a valuable compound for drug discovery research. However, there are also some limitations to the use of compound A in lab experiments. For instance, the mechanism of action of compound A is not fully understood, which limits its potential therapeutic applications. Additionally, the yield of compound A using different synthesis methods is reported to be around 60-70%, which may affect its availability for lab experiments.
Orientations Futures
There are several future directions for the research on compound A. First, further studies are needed to elucidate the mechanism of action of compound A, which will provide insights into its potential therapeutic applications. Second, studies are needed to investigate the pharmacokinetics and pharmacodynamics of compound A, which will help in the development of effective drug delivery systems. Third, studies are needed to evaluate the safety and toxicity of compound A, which will determine its potential clinical applications. Fourth, studies are needed to investigate the synergistic effects of compound A with other drugs, which will enhance its therapeutic efficacy. Finally, studies are needed to evaluate the potential of compound A as a lead compound for drug discovery research.
Conclusion
In conclusion, compound A is a chemical compound that has potential therapeutic applications, including its anticancer, antihypertensive, and antioxidant properties. Compound A has been synthesized using different methods, and its mechanism of action is not fully understood. Compound A exhibits several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research on compound A, which will provide insights into its potential therapeutic applications and enhance its therapeutic efficacy.
Applications De Recherche Scientifique
Compound A has been studied for its potential therapeutic applications, including its anticancer, antihypertensive, and antioxidant properties. In vitro studies have shown that compound A inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, compound A has been reported to lower blood pressure by inhibiting the activity of angiotensin-converting enzyme (ACE). Moreover, compound A exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c1-2-3-7-17-11-13-19(14-12-17)25-22(27)20-9-6-15-26(23(20)28)16-18-8-4-5-10-21(18)24/h4-6,8-15H,2-3,7,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFGMVXQJQKQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



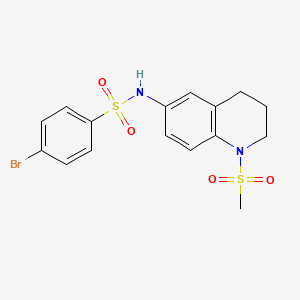
![N-(2-ethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3312155.png)
![N-(3,4-dimethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3312158.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-methoxy-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B3312163.png)
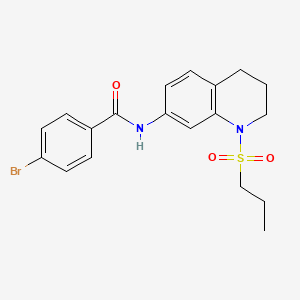


![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide](/img/structure/B3312183.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-methylbenzamide](/img/structure/B3312186.png)
![3,4,5-trimethoxy-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312193.png)
![4-cyano-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312206.png)
![4-bromo-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3312210.png)
